molecular formula C13H15NO B1300947 Furan-2-ylmethyl-phenethyl-amine CAS No. 4439-55-8

Furan-2-ylmethyl-phenethyl-amine

Cat. No. B1300947
CAS RN: 4439-55-8
M. Wt: 201.26 g/mol
InChI Key: PAZJDKKSVLFGPT-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-phenethyl-amine is a compound that is structurally related to various furan derivatives which have been studied for their diverse range of properties and applications. The furan moiety is a common structural motif in compounds that exhibit a wide array of organoleptic properties, such as roasted, chocolaty, and coffee-like aromas, and is also present in compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of furan-2-ylmethyl derivatives can involve various strategies, including the interaction of furfuryl-amine with other reactants to form furfuryl-pyrrole derivatives through dehydration and cyclization processes . Additionally, the hydrosilylation reaction of aliphatic and heterocyclic N-allylamines has been employed to synthesize furan derivatives with different substituents, affecting their properties and potential cytotoxicity . Palladium-catalyzed aerobic oxidative dicarbonation reactions have also been used to create highly conjugated functionalized compounds from N-(furan-2-ylmethyl) alkyne amides .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. X-ray diffraction has been used to confirm the crystal structure of these compounds, and density functional theory (DFT) calculations have provided insights into their conformational and electronic properties . The molecular electrostatic potential and frontier molecular orbitals have been investigated to reveal physicochemical properties relevant to their reactivity and interactions .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives can participate in a range of chemical reactions. For instance, furfuryl-amine can react with 3-deoxyribosone to form furfuryl-pyrrole derivatives . Multi-component synthesis involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates has been used to produce highly functionalized bifurans and thiophen-2-ylfurans . These reactions highlight the versatility of furan-2-ylmethyl derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure and substituents. For example, the odor qualities and thresholds of mercapto furans synthesized by modifying the structure of furan-2-ylmethanethiol have been studied, showing that even small changes can significantly affect their sensory properties . The physical properties of furan-based polyesters, synthesized using 2,5-bis(hydroxymethyl)furan, have been characterized, demonstrating the potential of furan derivatives in the development of biobased materials . The UV-vis absorption spectra of some 2-pyridones derived from N-(furan-2-ylmethyl) alkyne amides suggest their utility in filtering shortwave radiation .

Scientific Research Applications

  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have shown remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents .
    • Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
    • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Biofuel Production

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .
    • Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have been used to create numerous innovative antimicrobial agents due to their remarkable therapeutic efficacy .
    • Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
    • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Manufacture of Efficient and Less Harmful Antimicrobial Drug Systems

    • Field : Medicinal Chemistry
    • Application : The many synthetic methods discussed in this chapter will motivate researchers to devise, design, and synthesize a large variety of novel compounds using the furan moiety as a useful framework to create efficient and less harmful next-generation antimicrobial drug systems .
    • Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
    • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have been used to create numerous innovative antiviral agents due to their remarkable therapeutic efficacy .
    • Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
    • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have been used to create numerous innovative anticancer agents due to their remarkable therapeutic efficacy .
    • Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
    • Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZJDKKSVLFGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364609
Record name Furan-2-ylmethyl-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-phenethyl-amine

CAS RN

4439-55-8
Record name Furan-2-ylmethyl-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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